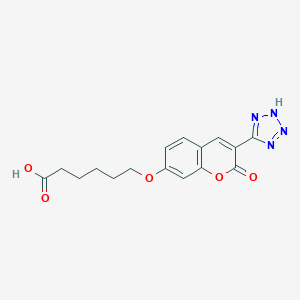

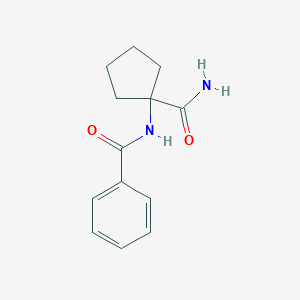

叔丁基(2S)-2-甲基-3-氧代氮杂环丁烷-1-羧酸酯

描述

科学研究应用

Organic Chemistry Transformations

The tert-butyl group in this compound can be used in various chemical transformations due to its unique reactivity pattern . The crowded nature of the tert-butyl group can lead to interesting reactivity patterns that can be utilized in synthetic organic chemistry .

Biosynthetic and Biodegradation Pathways

The tert-butyl group’s relevance in nature and its implication in biosynthetic and biodegradation pathways make this compound potentially useful in biochemistry . It could be involved in the synthesis or degradation of certain biomolecules .

Biocatalytic Processes

The tert-butyl group could also find applications in biocatalytic processes . Its unique reactivity pattern could be harnessed in catalyzing certain biochemical reactions .

NMR Studies of Macromolecular Complexes

The tert-butyl group can serve as a probe for NMR studies of macromolecular complexes . This is particularly useful in the study of complexes formed on membranes by neuronal SNAREs that mediate neurotransmitter release .

Study of Neurotransmitter Release

The compound could be used to analyze presynaptic complexes involved in neurotransmitter release . This is achieved by attaching tert-butyl groups at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs .

Creation of Bio-based Polymers

The compound could be used in the controlled/living polymerization of renewable vinyl monomers derived from natural sources. This highlights the potential of these chemicals in creating bio-based polymers with high performance and environmental benefits.

作用机制

Target of Action

The compound “(S)-tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate” is a derivative of the tert-butyl group . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It is also relevant in nature and has implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, which is part of the compound, is known for its unique reactivity pattern . This group is very bulky and is used in chemistry for kinetic stabilization . The effect of the tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .

Biochemical Pathways

The tert-butyl group, a part of the compound, is known to be involved in various biochemical pathways. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways . Tertiary butyl esters, like our compound, find large applications in synthetic organic chemistry .

Pharmacokinetics

The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which may influence the adme properties of the compound .

Result of Action

The tert-butyl group, a part of the compound, is known to elicit a unique reactivity pattern . This group is very bulky and is used in chemistry for kinetic stabilization . The effect of the tert-butyl group on the progress of a chemical reaction is called the Thorpe–Ingold effect .

属性

IUPAC Name |

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQMXTJLDQEDTI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

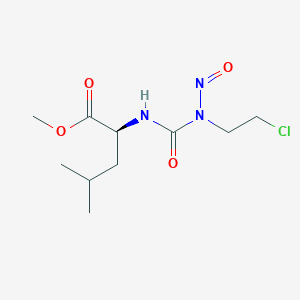

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)